molecular formula C12H18BrN3O B12270120 4-bromo-1-({1-[(oxolan-3-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole

4-bromo-1-({1-[(oxolan-3-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole

Cat. No.: B12270120
M. Wt: 300.19 g/mol
InChI Key: YXCSITNQYOKUBH-UHFFFAOYSA-N
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Description

4-bromo-1-({1-[(oxolan-3-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and an azetidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-({1-[(oxolan-3-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-({1-[(oxolan-3-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while reduction with sodium borohydride would yield a reduced pyrazole .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-bromo-1-({1-[(oxolan-3-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1-methyl-1H-pyrazole: Similar in structure but lacks the azetidine moiety.

    1-({1-[(oxolan-3-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole: Similar but without the bromine atom.

Uniqueness

The presence of both the bromine atom and the azetidine moiety in 4-bromo-1-({1-[(oxolan-3-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole makes it unique. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H18BrN3O

Molecular Weight

300.19 g/mol

IUPAC Name

4-bromo-1-[[1-(oxolan-3-ylmethyl)azetidin-3-yl]methyl]pyrazole

InChI

InChI=1S/C12H18BrN3O/c13-12-3-14-16(8-12)7-11-5-15(6-11)4-10-1-2-17-9-10/h3,8,10-11H,1-2,4-7,9H2

InChI Key

YXCSITNQYOKUBH-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CN2CC(C2)CN3C=C(C=N3)Br

Origin of Product

United States

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